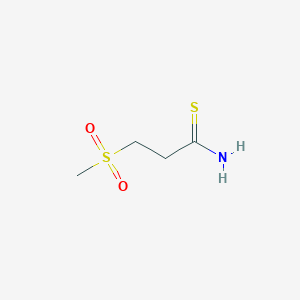

3-Methanesulfonylpropanethioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylpropanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S2/c1-9(6,7)3-2-4(5)8/h2-3H2,1H3,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKCDCQVHFDTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methanesulfonylpropanethioamide and Its Structural Analogues

Direct Thioamidation Strategies

Direct thioamidation methods are characterized by the straightforward conversion of a suitable starting material into the thioamide functional group in a single, principal step. These approaches are frequently preferred for their efficiency in atom economy and operational simplicity.

Utilization of Thionating Reagents (e.g., Lawesson's Reagent, P4S10, Yokoyama's Reagent) in Carboxamide Thionation

The conversion of a carboxamide to a thioamide is a classic and widely used synthetic method. acs.org This transformation is typically accomplished using reagents that contain phosphorus and sulfur. Among these, Lawesson's Reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most prevalently used. mdpi.comorganic-chemistry.org

Lawesson's Reagent stands out as a mild and effective agent for the thionation of a broad spectrum of amides. organic-chemistry.org The reaction is typically conducted by heating the amide with LR in an anhydrous solvent like toluene (B28343) or xylene. The underlying mechanism is thought to begin with the reaction of the amide's carbonyl group with LR, forming a thiaoxaphosphetane intermediate. This intermediate then breaks down to produce the desired thioamide. organic-chemistry.org Despite its high efficacy, the application of LR can be complicated by the necessity for elevated temperatures and the potential formation of unwanted byproducts. organic-chemistry.org

Phosphorus pentasulfide (P₄S₁₀) presents a more reactive and economical alternative to Lawesson's Reagent. mdpi.comorganic-chemistry.org However, its limited solubility and heightened reactivity can result in diminished yields and the formation of more intricate byproduct mixtures, which calls for precise control over the reaction conditions. mdpi.com The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to enhance its utility as a thionating agent, in some cases providing yields comparable or superior to those obtained with Lawesson's Reagent, with the added benefit of a simpler workup procedure. nih.govaudreyli.comscite.ai

Interactive Table: Comparison of Common Thionating Reagents

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene or Xylene, Reflux | Generally good yields, mild reactivity. organic-chemistry.org | Often requires high temperatures, potential for byproduct formation. organic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or other solvents, Heat | Inexpensive, highly reactive. mdpi.com | Poor solubility, can lead to side reactions. mdpi.com |

| Yokoyama's Reagent | Various solvents | Higher reactivity than LR, often allowing for lower reaction temperatures. | Higher cost compared to LR and P₄S₁₀. |

Nucleophilic Addition of Sulfur Sources to Nitriles or Related Electrophiles

An alternative direct pathway to thioamides involves the nucleophilic addition of a sulfur source to a nitrile. This method is especially valuable when the corresponding amide precursor is not easily accessible. Common sulfur nucleophiles for this purpose include hydrogen sulfide (B99878) (H₂S), sodium hydrosulfide (B80085) (NaSH), and ammonium (B1175870) sulfide ((NH₄)₂S). researchgate.net The reaction is typically performed in a suitable solvent, often with a base as a catalyst, to promote the addition of the sulfur nucleophile to the electrophilic carbon atom of the nitrile group. Subsequent protonation then yields the thioamide. researchgate.net For the synthesis of 3-Methanesulfonylpropanethioamide, this would entail reacting 3-methanesulfonylpropanenitrile with an appropriate sulfur source. A variety of nitriles can be converted to their corresponding thioamides in high yields using phosphorus pentasulfide. organic-chemistry.org

Three-Component Reactions Involving Amines, Elemental Sulfur, and Precursors

Three-component reactions provide a highly efficient route to thioamides by combining multiple starting materials in a single reaction vessel. acs.orgchemistryviews.orgresearchgate.net A frequently used approach involves the reaction of an amine, elemental sulfur, and a suitable carbon source, such as an aldehyde or ketone. mdpi.com In the context of synthesizing analogues of this compound, this could involve reacting an appropriate amine with elemental sulfur and a precursor containing the methanesulfonylpropyl group. These reactions often proceed through the formation of an enamine or imine intermediate, which subsequently reacts with elemental sulfur. mdpi.com

Indirect Synthetic Routes via Precursor Transformations

Indirect methods for synthesizing thioamides involve the initial preparation of a precursor molecule that is subsequently converted into the thioamide. These multi-step pathways can offer benefits in terms of broader substrate applicability and tolerance of various functional groups.

Decarboxylative Thioamidation from Carboxylic Acid Derivatives

Decarboxylative functionalization represents a powerful strategy in organic synthesis, leveraging the wide availability of carboxylic acids. nih.gov In the context of thioamide synthesis, a decarboxylative approach can involve a three-component reaction of certain carboxylic acids, amines, and elemental sulfur, often without the need for a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org For instance, N-hydroxyphthalimide esters, which can be derived from carboxylic acids, have been utilized in reductive decarboxylative transformations. nih.gov Another approach involves the direct decarbonylative thioetherification of carboxylic acids using thioesters as thiolating reagents, mediated by palladium catalysis. nih.gov

Thioacylation Approaches from Monothiocarboxylic Acids or Thioacyl Species

Thioamides can also be prepared through the thioacylation of amines. researchgate.net This process utilizes a thioacylating agent, such as a monothiocarboxylic acid or a thioacyl species generated in situ. organic-chemistry.orgresearchgate.net Monothiocarboxylic acids can be activated using coupling reagents, in a manner similar to the activation of carboxylic acids for amide bond formation, and then reacted with an amine to produce the thioamide. researchgate.netacs.org Alternatively, thioacylating agents can be formed from precursors like dithioesters, which then react with amines to yield the desired thioamides. The reversible protection of thioamides as thioimidates has also been explored as a strategy to mitigate side reactions during peptide synthesis. acs.orgacs.orgnih.gov

Aminolysis of Dithioesters or Related Thioester Analogues

The aminolysis of dithioesters and their analogues represents a direct and effective method for the preparation of thioamides. This transformation involves the reaction of a dithioester with a primary or secondary amine, leading to the displacement of one of the thiol groups to form the corresponding thioamide.

The reactivity of dithioesters in aminolysis can be significantly enhanced by using "activated" dithioesters. These activated variants often contain electron-withdrawing groups that make the thiocarbonyl carbon more susceptible to nucleophilic attack by the amine. nih.gov A proposed mechanism for this reaction involves the initial reversible nucleophilic addition of the amine to the dithioester, forming a zwitterionic tetrahedral intermediate. The rate of the subsequent elimination of a thiol to form the thioamide can be influenced by the nature of the substituents and the reaction conditions. nih.govresearchgate.net For instance, an excess of a primary amine can facilitate the reaction by acting as a proton shuttle. nih.gov

Recent studies have explored the use of fluorinated dithioesters, which exhibit excellent reactivity in aminolysis reactions, even with sterically hindered or complex primary amines like cinchona alkaloids. These reactions can proceed efficiently at room temperature and in short reaction times, offering an environmentally friendly route to various thioamides. nih.gov

| Dithioester Type | Amine | Conditions | Outcome | Reference |

| Methyl dithioesters | Primary or secondary amines | DMAP | Low reactivity | nih.gov |

| Activated dithioesters (e.g., S-thiobenzoylglycolic acid) | Primary amine | Pyridine, triethylamine | Thioamide formation | nih.gov |

| Fluorinated dithioesters | 9-amino-9-deoxy-cinchonidine | Room temperature | High yield of thioamide (90% in 2h) | nih.gov |

| Trithiocarbonates | Primary or secondary amines | Mild conditions | Thiol formation, which can be further reacted | researchgate.net |

The aminolysis of related trithiocarbonates is another valuable method. This process typically yields a thiol and a dithiocarbamate, and the in-situ generated thiol can be utilized in subsequent reactions, such as Michael additions, in a one-pot fashion. researchgate.net

Catalyst-Mediated Synthesis of Thioamides

Catalysis offers powerful tools for the synthesis of thioamides, often providing milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Copper catalysis has emerged as a versatile and cost-effective strategy for thioamide synthesis. Various copper-catalyzed reactions have been developed, including the coupling of thioamides with other molecules and the direct formation of the thioamide bond.

One notable application is the copper-catalyzed coupling of thioamides with diazo compounds to synthesize enamino esters and enaminones. nih.gov In these reactions, copper(I) salts, such as CuBr, have been found to be highly efficient catalysts, outperforming more expensive rhodium and ruthenium catalysts. The proposed mechanism involves the formation of a copper carbene, which then reacts with the thioamide. researchgate.netnih.gov

| Copper Catalyst | Reactants | Product | Key Features | Reference |

| CuBr | Thioamide, Diazo compound | Enamino ester/enaminone | Mild, catalytic, chemo- and diastereoselective | nih.gov |

| Cu(I) salts | Thioamide, Diazo compound | Enamino ester | Full consumption of thioamide at 40 °C | nih.gov |

| Cu(II) chloride | Amino acids, Amino aldehydes, S₈, Na₂S | Thioamide peptides | Prevents racemization | mdpi.com |

| Cu/Cu₂O | 2-Halobenzoic acids, Thiols | Arylthiobenzoic acids | No strong base needed, tolerates various functional groups | nih.gov |

Copper catalysts are also instrumental in the formation of C-S bonds, a key step in many thioamide syntheses. For example, a regioselective method for C-S bond formation using Cu/Cu₂O as a catalyst has been developed for the reaction of 2-halobenzoic acids with thiols, providing arylthiobenzoic acids in high yields without the need for strong bases. nih.gov Furthermore, copper-catalyzed protocols have been established for the synthesis of thioesters from aldehydes and thiols in water, highlighting the green chemistry potential of these methods. rsc.org More recently, copper-catalyzed C-H activation of 1,2,3-thiadiazoles has been shown to generate thioketenes in a controlled manner, which can then be trapped by amines to afford thioamides. rsc.orgresearchgate.net

Radical reactions provide an alternative and powerful approach to the synthesis of thioamides and their precursors. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

The generation of acyl radicals from stable thioesters can be achieved through photoredox catalysis. These acyl radicals can then participate in various intermolecular and intramolecular reactions. acs.org Another approach involves the visible-light-driven multicomponent reaction of amines, carbon disulfide, and olefins to produce thioamides and thiolactams via a radical thiocarbamoylation pathway. nih.gov This method utilizes inexpensive and readily available starting materials. nih.gov

Recent research has also focused on the direct radical copolymerization of the C=S double bonds of thioamides with vinyl monomers. This process generates vinyl polymers with degradable thioether bonds in their backbones, opening up new possibilities in materials science. acs.org The reaction of thioamides and thioureas with radical-forming agents like aryldiazonium salts has been shown to proceed via the addition of an aryl radical to the sulfur atom, forming an adduct radical that can be further transformed.

| Radical Source/Initiator | Reactants | Product | Key Features | Reference |

| Photoredox catalyst | Thioesters | Acyl radicals for further reactions | Mild conditions, applicable to various substrates | acs.org |

| Visible light | Amines, Carbon disulfide, Olefins | Thioamides, Thiolactams | Multicomponent reaction, uses inexpensive starting materials | nih.gov |

| Radical initiator | Thioamides, Vinyl monomers | Vinyl polymers with thioether bonds | Creates degradable polymers | acs.org |

| Aryldiazonium salts | Thioamides, Thioureas | S-arylisothioamides, S-arylisothioureas | Radical arylation | |

| Trimethyltin | (Thiocarbonyl)cyclopropanes | Thioamide and thioester cyclopentanes | Radical catalyzed alkenylation | acs.org |

Furthermore, the radical-mediated cyclization of unsaturated thioamides offers a route to various heterocyclic structures. researchgate.netmdpi.com For instance, trimethyltin-catalyzed radical alkenylation of substituted (thiocarbonyl)cyclopropanes can yield thioamide and thioester-containing cyclopentanes. acs.org

Stereoselective Synthesis of Chiral Thioamide Centres, if Applicable to Derivatives

The development of stereoselective methods for the synthesis of chiral thioamides is of significant interest, as these compounds are valuable building blocks in medicinal chemistry and asymmetric catalysis. While specific methods for the stereoselective synthesis of this compound derivatives are not extensively documented, general strategies for introducing chirality into thioamide-containing molecules are applicable.

One approach involves the use of chiral auxiliaries. For example, axially chiral N-aryl-substituted thioamides have been used to control the stereochemistry of C-C bond formation in reactions like the thio-Claisen rearrangement, achieving high diastereoselectivities.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of thioamide-related structures. For instance, chiral phosphoric acids can catalyze the domino cyclization of N,N'-dialkyl thioureas with β,γ-unsaturated α-ketoesters to produce chiral thiohydantoins with high enantioselectivity. chim.it Similarly, organocatalyzed Mannich reactions can provide highly stereoselective access to acyclic β-amino thioesters with adjacent tertiary and quaternary stereocenters. nih.gov

Recent advances have also seen the application of copper catalysis in the asymmetric synthesis of α-chiral β-selenothioamides with excellent yields and enantioselectivities. nih.gov Additionally, the stereoselective synthesis of β-amino sulfones and sulfonamides has been achieved through the addition of sulfonyl anions to chiral N-sulfinyl imines, a strategy that could potentially be adapted for the synthesis of chiral thioamides containing sulfonyl groups. nih.gov

| Chiral Source/Catalyst | Reaction Type | Product | Stereoselectivity | Reference |

| Axially chiral thioamides | Thio-Claisen rearrangement | γ-Unsaturated thioamides | High diastereoselectivity | |

| Chiral phosphoric acid | Domino cyclization | Chiral thiohydantoins | Up to 97% ee | chim.it |

| Organocatalyst | Mannich reaction | β-Amino thioesters | Highly stereoselective | nih.gov |

| Cu(CH₃CN)₄PF₆/(R,Rp)-TANIAPHOS | Asymmetric conjugation/protonation | α-Chiral β-selenothioamides | Up to >99% ee | nih.gov |

| Chiral N-sulfinyl imines | Addition of sulfonyl anions | β-Amino sulfones/sulfonamides | Highly stereoselective | nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Routes for Thioamide Scaffolds

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally benign methods for thioamide synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A prominent green strategy involves the use of elemental sulfur as the sulfur source, which is abundant, inexpensive, and relatively non-toxic. mdpi.comnih.gov The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, has been adapted to be performed under solvent-free conditions or in greener solvents. chemrxiv.org Three-component reactions involving aldehydes, amines, and elemental sulfur are particularly attractive from an atom-economy perspective. organic-chemistry.org

The use of water as a reaction medium is another key aspect of green thioamide synthesis. Surfactant-aided reactions in water can promote the efficient construction of thioamides under mild conditions. rsc.org For example, novel non-ionic, sugar-based surfactants can form micelles that act as miniature reaction sites for the reaction of thiols with elemental sulfur. rsc.org

Deep eutectic solvents (DESs) have also emerged as promising green reaction media for thioamide synthesis. These solvents are often biodegradable, have low volatility, and can be recycled. A mild and efficient protocol for synthesizing a wide variety of thioamides has been developed using a choline (B1196258) chloride-urea-based DES, which acts as both the solvent and a catalyst. rsc.org

| Green Chemistry Approach | Key Features | Example Reaction | Reference |

| Use of elemental sulfur | Abundant, inexpensive, low toxicity | Willgerodt-Kindler reaction; Three-component reactions | mdpi.comnih.govorganic-chemistry.org |

| Water as solvent | Environmentally benign, mild conditions | Surfactant-aided synthesis from thiols and sulfur | rsc.org |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, catalyst-free | Aldehydes, amines, and sulfur in choline chloride-urea DES | rsc.org |

| Catalyst- and solvent-free conditions | Reduced waste, simplified workup | Synthesis of aryl thioamides from aldehydes, amines, and sulfur | mdpi.com |

Mechanistic Investigations of Chemical Reactivity and Transformational Pathways

Nucleophilic and Electrophilic Characteristics of the Thioamide Moiety

The thioamide group, a core component of 3-Methanesulfonylpropanethioamide, possesses a dual chemical nature, exhibiting both nucleophilic and electrophilic properties. acs.org This duality arises from the distribution of electron density within the -C(=S)N- functional group.

The sulfur and nitrogen atoms act as nucleophilic centers due to the presence of lone pairs of electrons. acs.org The sulfur atom, being less electronegative than oxygen, imparts a greater polarizability to the C=S bond compared to the C=O bond in amides. This makes the sulfur atom a soft nucleophile. The nitrogen atom also possesses a lone pair, contributing to the nucleophilicity of the thioamide moiety. acs.org

The introduction of an electron-withdrawing group, such as the methanesulfonyl group in this compound, can influence these characteristics. By pulling electron density away from the thioamide moiety, the sulfonyl group can enhance the electrophilicity of the thiocarbonyl carbon, making it more reactive towards nucleophilic attack. rsc.org

Hydrogen Bonding and Tautomerism Dynamics of the Thioamide Group

The thioamide group actively participates in hydrogen bonding, a crucial intermolecular interaction influencing the compound's physical and chemical properties. The N-H protons of the primary thioamide in this compound can act as hydrogen bond donors. nih.govresearchgate.net Computational studies on simple thioamides like thioformamide (B92385) have suggested that thioamides can be stronger hydrogen bond donors than their amide counterparts. nih.govresearchgate.net This increased donor strength is attributed to the greater acidity of the N-H bond in thioamides. researchgate.net

The sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. However, its acceptor ability is generally considered weaker than that of the carbonyl oxygen in amides due to the lower Lewis basicity of sulfur. nih.govchemrxiv.org The geometry of hydrogen bond acceptance by the thioamide sulfur is also distinct, favoring more acute angles compared to amides. nih.gov

Thioamides can exist in tautomeric forms, primarily the thione form (C=S) and the thiol-imine form (C=N-SH). While the thione form is generally the more stable tautomer, the thiol-imine form can participate in certain reactions, such as cycloadditions. acs.org The equilibrium between these tautomers can be influenced by factors like solvent polarity and the presence of acids or bases.

Conformational Isomerism and Rotational Barriers of the C(S)–N Bond

The C(S)–N bond in thioamides, including this compound, exhibits significant double bond character due to resonance. wikipedia.org This partial double bond character leads to a restricted rotation around the C(S)–N bond, resulting in a higher rotational barrier compared to the C–N single bond in amines. wikipedia.orgnih.govnih.gov This rotational barrier is a key factor in determining the conformational preferences of the molecule.

The energy barrier for rotation around the C(S)–N bond in thioamides is generally higher than that in amides by approximately 5–7 kcal/mol. nih.gov This increased barrier is attributed to the greater contribution of the polar resonance form in thioamides, which enhances the double bond character of the C(S)–N bond. nih.gov The planarity of the thioamide group is a consequence of this resonance stabilization. wikipedia.org

Studies on simple thioamides have shown that the rotational barrier can be influenced by the substituents on the carbon and nitrogen atoms. datapdf.comresearchgate.net For this compound, the presence of the methanesulfonylpropyl group will influence the rotational energy profile. The size and electronic nature of this substituent can introduce steric and electronic effects that modulate the height of the rotational barrier. masterorganicchemistry.com

Reactions Involving the Sulfonyl (-SO2-) Group in the Propane (B168953) Chain

The sulfonyl group (-SO2-) is a strongly electron-withdrawing and polar functional group that significantly influences the reactivity of the propane chain in this compound. fiveable.me

Reactivity of the Sulfonyl Group under Various Conditions

The sulfonyl group itself is generally stable and less reactive than the thioamide moiety under many conditions. wikipedia.org However, its strong electron-withdrawing nature activates the adjacent methylene (B1212753) groups in the propane chain. fiveable.me This can make the protons on the carbon atoms alpha and beta to the sulfonyl group more acidic and susceptible to deprotonation by a base.

Under reductive conditions, the sulfonyl group can be reduced to a sulfide (B99878). Reagents like diisobutylaluminium hydride (DIBALH) are known to reduce sulfones to sulfides. wikipedia.org Lithium aluminium hydride (LiAlH4) can also effect this reduction, although its success can be substrate-dependent. wikipedia.org

Intermolecular Interactions involving the Sulfonyl Group

The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. nih.gov They can participate in strong intermolecular hydrogen bonds with suitable donors, such as the N-H protons of the thioamide group in another molecule of this compound or with solvent molecules. nih.govnih.gov These interactions play a significant role in the crystal packing and solid-state structure of sulfonyl-containing compounds. nih.govresearchgate.net

Theoretical and crystallographic studies have shown that the oxygen atoms of the sulfonyl group are the dominant sites for intermolecular interactions, often forming bridging interactions in the solid state. nih.gov These interactions can influence the physical properties of the compound, such as its melting point and solubility.

Functional Group Transformations of this compound

The presence of both a thioamide and a sulfonyl group allows for a variety of functional group transformations, making this compound a potentially versatile building block in organic synthesis.

The thioamide moiety is a well-established precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. researchgate.netmdpi.com Reactions with dielectrophilic reagents can lead to the formation of five- or six-membered rings such as thiazoles, thiazolines, and thiadiazoles. acs.orgacs.orgmdpi.com For instance, reaction with α-haloketones can yield thiazoles, while reaction with 1,2-dihaloalkanes can produce thiazolines. acs.org

The thioamide can also undergo hydrolysis, typically under acidic or basic conditions, to the corresponding amide. nih.gov This transformation, however, is often slower than the hydrolysis of amides. nih.gov The thioamide can also be converted to an amide through reaction with an oxidizing agent.

Furthermore, the thioamide functionality can be transformed into other groups. For example, it can be reduced to an amine. The C=S bond can also participate in cycloaddition reactions. acs.org The reactivity of the thioamide can be modulated by N-activation, which decreases the resonance stabilization and enhances the electrophilicity of the thiocarbonyl carbon, allowing for reactions like transamidation. rsc.org

The sulfonyl group, as mentioned earlier, can be reduced to a sulfide. wikipedia.org The activated methylene groups adjacent to the sulfonyl group can be functionalized through deprotonation followed by reaction with an electrophile.

Below is a table summarizing potential functional group transformations:

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Thioamide | α-Haloketone | Thiazole |

| Thioamide | 1,2-Dihaloalkane | Thiazoline |

| Thioamide | Acid/Base, H₂O | Amide |

| Thioamide | Oxidizing Agent | Amide |

| Thioamide | Reducing Agent | Amine |

| Sulfonyl | DIBALH or LiAlH₄ | Sulfide |

Desulfurization Reactions

The conversion of a thioamide to its corresponding amide, a process known as desulfurization, is a significant transformation in organic synthesis. For this compound, this reaction would yield 3-Methanesulfonylpropanamide. Various reagents and catalytic systems have been developed for the desulfurization of primary thioamides.

One efficient method involves the use of a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) reagent system. organic-chemistry.org This approach is notable for its mild reaction conditions, short reaction times, and high chemoselectivity. organic-chemistry.org The reaction proceeds efficiently at room temperature, converting thioamides to amides in excellent yields. organic-chemistry.org The proposed mechanism likely involves the activation of hydrogen peroxide by the Lewis acidic zirconium(IV) chloride, forming a highly electrophilic oxygen species that facilitates the extrusion of the sulfur atom from the thioamide. organic-chemistry.org

Another strategy for the desulfurization of primary thioamides is through hydrogenative methods. Transition metal-free catalytic systems, such as those employing a combination of a strong Lewis acid like B(C₆F₅)₃ and a hydrosilane like PhSiH₃, have been shown to selectively cleave the C=S bond under relatively mild conditions. researchgate.net Earth-abundant metal catalysts, including manganese-based systems, have also been developed for the hydrogenative desulfurization of thioamides, although this can sometimes require higher temperatures and pressures. researchgate.net

The following table summarizes representative conditions for the desulfurization of primary thioamides, which are applicable to this compound.

| Reagent/Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| H₂O₂/ZrCl₄ | Ethanol | 25 | Minutes | up to 99 | organic-chemistry.org |

| B(C₆F₅)₃/PhSiH₃ | - | - | - | Good to Excellent | researchgate.net |

| MnBr(CO)₅/CuBr/NEt₃ | HFIP | 80 | 1 h | - | researchgate.net |

Note: Yields and reaction times are generalized from studies on various primary thioamides and may vary for this compound.

Cyclization Reactions Leading to Heterocyclic Compounds

The presence of both a nucleophilic sulfur and nitrogen in the thioamide group, combined with the electrophilic character that can be induced at the carbon backbone, makes this compound a potential precursor for the synthesis of various heterocyclic compounds.

A particularly relevant transformation is the cyclization of thioamides with appropriate reagents to form sulfur- and nitrogen-containing rings. For instance, the reaction of acrylic acid thioamides with iminoiodinanes has been shown to be an effective one-step method for preparing N-sulfonyl-2,3-dihydro-1,2-thiazoles. nih.govbeilstein-journals.org This type of reaction involves the formation of a new sulfur-nitrogen bond. Given the structure of this compound, intramolecular cyclization could potentially be induced under specific conditions, or it could react with external reagents in intermolecular cyclizations. For example, reaction with an oxidizing agent could facilitate an intramolecular cyclization to form a five- or six-membered ring containing the sulfonyl group.

The general principle of these cyclizations involves the generation of a reactive intermediate that allows for the formation of a new bond, leading to the heterocyclic ring system. The specific outcome of such a reaction with this compound would depend on the reaction conditions and the nature of any coupling partners.

Metal Coordination Chemistry of Thioamides

The thioamide functional group is an excellent ligand for metal ions due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. This allows for diverse coordination modes, including monodentate and bidentate chelation. The sulfonyl group in this compound can also influence the electronic properties and steric environment of the ligand, thereby affecting its coordination behavior.

Characterization of Ligand Binding Modes (S-coordination, N-coordination, S,N-chelation)

Thioamide-containing ligands can coordinate to metal centers in several ways:

S-coordination: The soft sulfur atom of the thioamide group has a high affinity for soft metal ions. In this mode, the ligand acts as a monodentate donor through the sulfur atom.

S,N-chelation: The most common and stable coordination mode for many thioamides involves the formation of a chelate ring where both the sulfur and nitrogen atoms bind to the same metal center. This bidentate coordination leads to the formation of a stable five- or six-membered ring, enhancing the thermodynamic stability of the resulting complex.

The specific binding mode adopted by this compound will depend on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Influence of the Sulfonylpropanethioamide Structure on Coordination Geometry and Stability

The presence of the methanesulfonyl group in the propyl backbone of this compound is expected to have a significant influence on its coordination chemistry. The electron-withdrawing nature of the sulfonyl group can affect the electron density on the thioamide moiety, which in turn can modulate the donor strength of the sulfur and nitrogen atoms.

Furthermore, the flexibility of the propane chain allows the ligand to adopt a conformation that facilitates chelation. The formation of a six-membered chelate ring upon S,N-coordination is sterically feasible and would lead to a thermodynamically stable metal complex. The coordination of ligands containing sulfonamide and thioamide or thiourea (B124793) moieties has been studied, revealing that both the sulfur and nitrogen atoms can participate in binding to form stable complexes with metals like copper, silver, and gold. nih.govnih.gov

The coordination geometry of the resulting metal complex will be dictated by the preferred coordination number of the metal ion and the steric bulk of the ligands. For example, with a metal ion that favors a square planar or octahedral geometry, this compound could act as a bidentate S,N-chelating ligand, occupying two coordination sites.

The table below outlines the potential coordination behavior of this compound with different types of metal ions.

| Metal Ion Type | Expected Primary Binding Atom(s) | Potential Coordination Mode | Resulting Complex Stability |

| Soft Metals (e.g., Ag⁺, Au⁺, Hg²⁺) | Sulfur | Monodentate (S-coordination) or Bidentate (S,N-chelation) | High |

| Borderline Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Sulfur and Nitrogen | Bidentate (S,N-chelation) | High |

| Hard Metals (e.g., Fe³⁺, Al³⁺) | Nitrogen (and potentially sulfonyl oxygen) | Monodentate (N-coordination) or Bidentate (N,O-chelation) | Moderate |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Thioamide Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, by extension, the functional groups present in a molecule. For 3-Methanesulfonylpropanethioamide, these methods are particularly useful for identifying the characteristic vibrations of the thioamide group.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups based on their characteristic absorption of infrared radiation. In this compound, the thioamide (R-CS-NH2) and sulfonyl (R-SO2-R') groups exhibit distinct vibrational modes.

The N-H stretching vibrations of the primary thioamide are expected to appear as two distinct bands in the region of 3300-3100 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The C=S stretching vibration is a key marker for the thioamide group. Unlike the intense C=O band in amides, the C=S stretching band is typically weaker and appears at a lower frequency, generally in the 850-600 cm⁻¹ range. Its position can be influenced by coupling with other vibrations.

The sulfonyl group (SO₂) is characterized by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of these strong bands provides clear evidence for the methanesulfonyl portion of the molecule. Other bands, such as the N-H bending (around 1650-1620 cm⁻¹), C-N stretching, and various CH₂ vibrations from the propane (B168953) chain, will also be present in the spectrum.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Thioamide (-CSNH₂) | N-H Asymmetric Stretch | ~3300 |

| N-H Symmetric Stretch | ~3150 | |

| N-H Bending (Scissoring) | 1650-1620 | |

| C-N Stretch | ~1400 | |

| C=S Stretch | 850-600 | |

| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1350-1300 |

| Symmetric Stretch | 1160-1120 |

Note: The values in this table are approximate and based on characteristic ranges for the respective functional groups.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. optica.org While strong dipole moment changes characterize strong IR signals, strong changes in polarizability lead to intense Raman signals. docbrown.info This makes Raman spectroscopy particularly effective for analyzing symmetric non-polar bonds.

For this compound, the C=S bond, being more polarizable than the C=O bond, often gives rise to a more prominent Raman signal than its IR counterpart. optica.org The S-C and C-C backbone stretching vibrations also tend to be strong in the Raman spectrum. The symmetric stretching vibration of the sulfonyl group is also expected to be Raman active. The low-energy bending vibrations of the thioamide group can also be observed in the Raman spectrum. psu.edu

Table 2: Predicted Raman Shifts for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Thioamide (-CSNH₂) | C=S Stretch | 750-600 |

| C-N Stretch | ~1400 | |

| Sulfonyl (-SO₂-) | Symmetric Stretch | 1160-1120 |

| Propane Chain (-CH₂-) | C-C Stretch | 1100-800 |

Note: These are predicted values based on the analysis of similar thioamide and sulfonyl compounds. psu.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise connectivity of atoms in this compound can be determined.

The ¹H NMR spectrum provides detailed information about the different proton environments in the molecule. The protons of the thioamide NH₂ group are expected to be deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Their chemical shift would likely fall in the range of 7.5-9.5 ppm.

The propane chain presents three distinct methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the thioamide group (α-CH₂) will be deshielded by the anisotropic effect of the C=S bond. The protons on the carbon adjacent to the electron-withdrawing sulfonyl group (γ-CH₂) will also be significantly deshielded. The central methylene group (β-CH₂) will be influenced by both functional groups, and its chemical shift will be intermediate. Each of these methylene groups is expected to appear as a triplet due to coupling with the adjacent methylene protons (n+1 rule). The methyl (CH₃) protons of the methanesulfonyl group will appear as a sharp singlet, typically in the 2.8-3.2 ppm region.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CSNH₂ | 7.5 - 9.5 | Broad Singlet |

| -SO₂-CH₂-CH₂ -CSNH₂ (α-CH₂) | 2.8 - 3.2 | Triplet |

| -SO₂-CH₂ -CH₂-CSNH₂ (β-CH₂) | 2.0 - 2.4 | Multiplet (Quintet) |

| H₃ C-SO₂-CH₂- | 2.8 - 3.2 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. docbrown.infodocbrown.info

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The most downfield signal is expected to be the thiocarbonyl carbon (C=S) of the thioamide group, typically appearing in the range of 190-210 ppm. youtube.com

The carbons of the propane chain will have distinct chemical shifts. The carbon attached to the sulfonyl group (γ-C) will be significantly deshielded, as will the carbon of the thioamide group (α-C). The central carbon (β-C) will be the most upfield of the chain carbons. The methyl carbon of the methanesulfonyl group will also have a characteristic chemical shift, generally in the range of 40-50 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C SNH₂ | 190 - 210 |

| -SO₂-CH₂-C H₂-CSNH₂ (α-C) | 35 - 45 |

| -SO₂-C H₂-CH₂-CSNH₂ (β-C) | 20 - 30 |

| H₃ C-SO₂-CH₂- | 40 - 50 |

Note: These are estimated chemical shifts based on data from analogous structures. docbrown.infoyoutube.comresearchgate.net

Sulfur-33 (³³S) NMR is a specialized technique that could potentially be used to directly probe the two distinct sulfur environments in this compound: the sulfonyl sulfur (oxidation state +6) and the thiocarbonyl sulfur (oxidation state can be considered -2 or 0 depending on the resonance structure). However, ³³S NMR spectroscopy is inherently challenging due to the low natural abundance (0.76%) and quadrupolar nature (spin I = 3/2) of the ³³S nucleus, which often results in very broad signals and low sensitivity.

Despite these challenges, the wide chemical shift range of over 1000 ppm in ³³S NMR could, in principle, allow for the resolution of the two different sulfur signals. The sulfonyl sulfur would be expected to resonate at the downfield end of the spectrum, while the thioamide sulfur would appear at a significantly different, more upfield chemical shift. The successful application of this technique would likely require isotopic enrichment with ³³S and advanced solid-state NMR techniques to overcome the challenges of broad lineshapes.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While one-dimensional NMR provides initial insights into the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular puzzle. slideshare.netyoutube.com These experiments reveal correlations between nuclei, either through chemical bonds or through space, providing a detailed connectivity map. epfl.ch

COrrelation SpectroscopY (COSY) is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In a COSY spectrum of this compound, cross-peaks would be expected between the protons of adjacent methylene groups, confirming the propanethioamide backbone.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly to the carbons to which they are attached. epfl.chsdsu.edu This is a powerful tool for assigning carbon signals, especially in complex molecules. For this compound, the HSQC spectrum would show correlations between the protons of the two methylene groups and their corresponding carbon signals, as well as the correlation between the methyl protons and the methyl carbon of the sulfonyl group.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two to four bonds. epfl.chsdsu.edu This is crucial for connecting different parts of the molecule and confirming the placement of functional groups that lack protons, such as the thioamide carbonyl and the sulfonyl group. Key HMBC correlations for this compound would include:

Correlations between the protons of the methylene group adjacent to the thioamide and the thioamide carbon.

Correlations between the protons of the methylene group adjacent to the sulfonyl group and the carbon of the other methylene group.

Correlations between the methyl protons of the sulfonyl group and the carbon of the adjacent methylene group.

Together, these 2D NMR experiments provide a comprehensive and unambiguous confirmation of the molecular structure of this compound. youtube.com

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Correlations | Information Gained |

| COSY | ¹H - ¹H | Protons on adjacent methylene groups | Confirms the propane backbone |

| HSQC | ¹H - ¹³C (one bond) | Methylene protons to their attached carbons; Methyl protons to its attached carbon | Assigns carbon signals to their corresponding protons |

| HMBC | ¹H - ¹³C (multiple bonds) | Methylene protons to the thioamide carbon; Methylene protons to adjacent methylene carbon; Methyl protons to adjacent methylene carbon | Confirms connectivity and placement of functional groups |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Electronic Transitions of Thioamides

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The thioamide functional group possesses characteristic electronic transitions that give rise to distinct absorption bands in the UV-Vis spectrum. scispace.comslideshare.net

Thioamides typically exhibit two main absorption bands:

A high-intensity π → π* transition , usually occurring at shorter wavelengths. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.ukyoutube.com

A lower-intensity n → π* transition at longer wavelengths. This corresponds to the promotion of a non-bonding electron (from the sulfur atom) to a π* antibonding orbital. scispace.comyoutube.com

The position and intensity of these bands can be influenced by the solvent polarity and the presence of other functional groups within the molecule. scispace.com For this compound, the presence of the electron-withdrawing methanesulfonyl group may influence the energy of these transitions compared to a simple alkylthioamide.

Table 2: Typical Electronic Transitions in Thioamides

| Transition | Wavelength Region | Molar Absorptivity (ε) | Description |

| π → π | Shorter Wavelength | High (1,000-10,000 L mol⁻¹ cm⁻¹) | Excitation of a π bonding electron to a π antibonding orbital. shu.ac.uk |

| n → π | Longer Wavelength | Low (10-100 L mol⁻¹ cm⁻¹) | Promotion of a non-bonding electron to a π antibonding orbital. shu.ac.ukscispace.com |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. wikipedia.org Upon ionization, the molecule, in this case, this compound, forms a molecular ion which can then undergo fragmentation. wikipedia.org

The molecular ion peak in the mass spectrum will confirm the molecular mass of the compound. High-resolution mass spectrometry can provide the exact molecular formula.

The fragmentation of the molecular ion occurs at the weakest bonds and results in the formation of stable fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve:

α-cleavage adjacent to the thioamide group. miamioh.edunih.gov

Cleavage of the carbon-sulfur bonds in the methanesulfonyl group.

Loss of small neutral molecules such as H₂S or CH₃SO₂.

The fragmentation of sulfonamides, which are structurally related to the methanesulfonyl portion of the molecule, has been studied and can provide insights into the expected fragmentation of this compound. nih.gov The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. nih.govlibretexts.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.orgthepharmajournal.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the molecule. nih.gov

This technique provides a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. The C=S bond length in thioamides is notably longer than the C=O bond in amides. nih.gov

Conformation: The exact spatial arrangement of the atoms in the solid state.

Supramolecular structure: How the molecules are arranged and interact with each other in the crystal lattice, including hydrogen bonding and other intermolecular forces. researchgate.net Thioamides are known to be strong hydrogen bond donors. nih.gov

The resulting electron density map provides an unambiguous picture of the molecular structure, confirming the connectivity and stereochemistry of the compound. nih.gov

Thermal Analysis Techniques (e.g., DTA-TG) for Stability Investigations

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. eag.comuni-siegen.de Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are often performed simultaneously (DTA-TG) to provide a comprehensive understanding of a compound's thermal stability. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. uni-siegen.deyoutube.com A TGA curve of this compound would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at each stage. This provides crucial information about its thermal stability. youtube.comnih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are heated. uni-siegen.de The DTA curve shows endothermic (heat absorbing) and exothermic (heat releasing) events. For this compound, DTA would indicate:

An endothermic peak corresponding to its melting point. nih.gov

Endothermic or exothermic peaks associated with decomposition processes. uni-siegen.de

By combining DTA and TGA, it is possible to correlate thermal events with mass changes, providing a detailed profile of the thermal decomposition pathway of this compound. uni-siegen.denih.gov

Computational and Theoretical Chemistry Studies of 3 Methanesulfonylpropanethioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties based on the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational efficiency. nih.govmdpi.com DFT methods calculate the electronic structure of a molecule by modeling its electron density rather than its full wavefunction. mdpi.com This approach is particularly effective for optimizing molecular geometries, determining electronic properties, and exploring the potential energy surface for different conformers.

For 3-Methanesulfonylpropanethioamide, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can fully optimize the molecular geometry. nih.gov This process yields key structural parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule in its ground state.

The electronic structure can be analyzed through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MESP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Conformational analysis is another key application of DFT. By systematically rotating the single bonds within the this compound molecule, a potential energy surface can be mapped out. This reveals the relative energies of different conformers (rotational isomers) and the energy barriers between them. Such studies for related thioamide-containing peptides have shown that DFT can successfully characterize minimum energy conformations and the structural effects of the thioamide group. nih.gov

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=S | 1.67 Å |

| C-N | 1.35 Å | |

| S=O (sulfonyl) | 1.45 Å | |

| S-C (sulfonyl) | 1.78 Å | |

| C-C | 1.53 Å | |

| Bond Angle | N-C=S | 125.5° |

| C-C-C | 112.0° | |

| O=S=O | 119.5° | |

| Dihedral Angle | H-N-C=S | 180.0° (trans) |

| C-S-C-C | ~65.0° (gauche) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. nih.gov Unlike DFT, which uses approximate functionals, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can systematically approach the exact solution of the Schrödinger equation, offering very high accuracy for energetic and spectroscopic predictions. escholarship.org

These computationally intensive methods are invaluable for benchmarking the results from more approximate methods like DFT and for cases where high accuracy is paramount. researchgate.netrsc.org For this compound, ab initio calculations can provide precise predictions of thermochemical properties such as the enthalpy of formation and Gibbs free energy. They are also used to calculate accurate relative energies between different conformers, helping to establish the most stable forms of the molecule with a high degree of confidence.

Spectroscopic predictions also benefit from the accuracy of ab initio methods. While DFT is often sufficient, high-level ab initio calculations can yield more precise predictions for vibrational frequencies and NMR chemical shifts, which is crucial for the unambiguous assignment of experimental spectra.

Table 2: Hypothetical Relative Energies of this compound Conformers by Ab Initio (CCSD(T))

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended chain, anti | 0.00 (Global Minimum) |

| B | Gauche at S-C bond | +1.25 |

| C | Gauche at C-C bond | +1.80 |

| D | Folded structure | +3.50 |

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nsf.gov Predicting ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, commonly employed with DFT calculations. liverpool.ac.uk The accuracy of these predictions allows for the comparison of computed spectra for several candidate structures against experimental values to confirm the correct one. nsf.govrashatwi.com For this compound, calculated chemical shifts for each unique proton and carbon atom can help assign the signals in an experimental spectrum and provide insight into the electronic environment of each nucleus.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR-active vibrations. These calculations are typically performed at the DFT level, where the second derivatives of the energy with respect to atomic positions are computed. arxiv.org The resulting predicted spectrum can be compared with an experimental IR spectrum to identify characteristic functional group vibrations, such as the C=S stretch of the thioamide and the S=O stretches of the sulfonyl group.

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Nucleus/Group | Predicted Value |

| ¹H NMR Shift | -CH₂(α to C=S) | 2.8 ppm |

| -CH₂(β to C=S) | 2.3 ppm | |

| -CH₂(γ to C=S) | 3.4 ppm | |

| -CH₃ (sulfonyl) | 3.1 ppm | |

| -NH₂ | 8.5, 9.0 ppm | |

| ¹³C NMR Shift | C=S | 205 ppm |

| -CH₂ (α to C=S) | 45 ppm | |

| -CH₂ (sulfonyl) | 55 ppm | |

| IR Frequency | N-H stretch | 3350, 3180 cm⁻¹ |

| S=O stretch (asymm.) | 1320 cm⁻¹ | |

| S=O stretch (symm.) | 1135 cm⁻¹ | |

| C=S stretch | 1050 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time at finite temperatures, including their interactions with a solvent. iu.edu MD simulations model atoms as spheres and bonds as springs, using a force field to describe the potential energy of the system. mdpi.com

By simulating this compound in a box of explicit solvent molecules (e.g., water), MD can provide a detailed picture of its conformational flexibility. nih.govresearchgate.net The simulation trajectory reveals how the molecule samples different conformations over time and the timescales of these changes. nih.gov This is particularly useful for understanding the flexibility of the molecule's carbon backbone and the rotation around its single bonds.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.govarxiv.org By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. nih.govchemrxiv.org The energy of the transition state determines the activation energy and thus the rate of the reaction. elifesciences.org

For this compound, a potential reaction of interest could be its hydrolysis. Computational methods can be used to model the reaction pathway, for example, the nucleophilic attack of a water molecule or hydroxide ion on the thioamide carbon. Transition state theory allows for the calculation of reaction rates, and computational analysis can pinpoint the exact geometry of the transition state. ufl.eduscispace.com This analysis reveals which bonds are breaking and forming at the peak of the energy barrier. nih.gov Such studies can differentiate between competing mechanisms, such as stepwise versus concerted pathways, and provide a detailed, atomistic understanding of the molecule's chemical reactivity. mdpi.com

Table 4: Calculated Energetics for a Hypothesized Hydrolysis Step of this compound

| Reaction Step | Description | Activation Free Energy (ΔG‡) | Reaction Free Energy (ΔG_rxn) |

| 1 | Nucleophilic attack on C=S | 22.5 kcal/mol | +15.0 kcal/mol |

| 2 | Proton transfer | 5.2 kcal/mol | -18.5 kcal/mol |

| 3 | C-N bond cleavage | 18.9 kcal/mol | -8.0 kcal/mol |

Investigation of Intermolecular Interactions: Hydrogen Bonding, Van der Waals Forces, and Electrostatic Potentials

Intermolecular interactions govern the physical properties of substances and their behavior in biological systems. Computational methods can quantify these non-covalent forces.

Hydrogen Bonding: The thioamide and sulfonyl groups in this compound can act as hydrogen bond donors (-NH₂) and acceptors (C=S, S=O). Computational studies can model dimers or larger clusters of the molecule to investigate the geometry and strength of these hydrogen bonds. nih.gov Methods like DFT can calculate the binding energy of these interactions, providing a quantitative measure of their strength. researchgate.net

Electrostatic Potentials: The molecular electrostatic potential (MESP) is a valuable tool for understanding intermolecular interactions. chemrxiv.orgmdpi.com It is calculated from the electron density and represents the electrostatic force experienced by a positive point charge at various locations around the molecule. researchgate.net MESP maps visually depict regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). osti.gov For this compound, the MESP would show negative regions around the sulfur atom of the thioamide and the oxygen atoms of the sulfonyl group, indicating their role as hydrogen bond acceptors. Positive regions would be found around the amine hydrogens, identifying them as hydrogen bond donors.

Table 5: Predicted Properties of a Dimer of this compound (N-H···S=C Hydrogen Bond)

| Property | Predicted Value |

| H···S Distance | 2.45 Å |

| N-H···S Angle | 165° |

| Interaction Energy | -4.8 kcal/mol |

Theoretical Characterization of Charge Transfer Phenomena in Thioamide Systems

A significant area of research involves the study of charge-transfer complexes (CTCs) formed between thioamide derivatives, acting as electron donors, and various electron acceptors. nih.govacs.orgacs.org These investigations are crucial for understanding potential applications in materials science and for clarifying the role of charge transfer in biological processes. nih.govmdpi.com

Theoretical approaches, particularly Density Functional Theory (DFT) and wavefunction-based methods, are instrumental in characterizing these charge transfer phenomena. nih.gov DFT calculations, for instance, are used to study the structures of CTCs and to calculate properties such as stabilization energies, the amount of charge transferred, and dipole moments. acs.org

One common subject of these theoretical studies is the interaction between thioamides and tetracyanoethylene (TCNE), a strong π-acceptor. acs.orgacs.org Quantum chemical calculations have been employed to determine the structures of the resulting CTCs, as well as their electron transition energies and ionization potentials. acs.org These theoretical findings often show good correspondence with experimental data obtained from UV/vis and IR absorption spectroscopy. nih.govacs.org

The insights gained from these computational studies contribute to a deeper understanding of the electronic nature of both the ground and excited states of thioamide complexes. nih.gov Furthermore, the analysis of charge density changes upon molecular interactions provides a quantitative measure of charge transfer. nih.gov For instance, it has been noted that the change in charge density at the sulfur atom upon rotation of the amino group in thioformamide (B92385) is greater than that at the oxygen in formamide, highlighting the significant role of the sulfur atom in the electronic properties of thioamides. nih.gov

The following tables present illustrative data from theoretical studies on charge-transfer complexes of various thioamides with TCNE, showcasing the types of parameters that are typically calculated and analyzed in such computational investigations.

Table 1: Calculated Properties of Thioamide-TCNE Charge-Transfer Complexes

This table provides an example of the kind of data generated in theoretical studies of charge-transfer complexes involving thioamides and the acceptor molecule TCNE. The values presented here are hypothetical and intended for illustrative purposes to demonstrate the typical parameters investigated.

| Thioamide Donor | Stabilization Energy (kcal/mol) | Charge Transfer (e) | Dipole Moment (Debye) |

| Pyrrolidine-2-thione | -5.2 | 0.15 | 8.5 |

| Imidazolidine-2-thione | -4.8 | 0.12 | 7.9 |

| Pyridine-2-thione | -6.1 | 0.18 | 9.2 |

| Quinoline-2-thione | -6.5 | 0.20 | 9.8 |

Table 2: Calculated Electronic Transition Data for Thioamide-TCNE Complexes

This table illustrates the kind of electronic transition data that can be obtained from computational studies on thioamide-TCNE charge-transfer complexes. The values are hypothetical and serve to exemplify the parameters of interest in such theoretical analyses.

| Thioamide Donor | Calculated λmax (nm) | Oscillator Strength (f) |

| Pyrrolidine-2-thione | 450 | 0.08 |

| Imidazolidine-2-thione | 435 | 0.07 |

| Pyridine-2-thione | 480 | 0.11 |

| Quinoline-2-thione | 495 | 0.13 |

Bioisosteric Applications and Molecular Interaction Studies in Chemical Biology

Thioamides as Amide Bioisosteres in Biomolecules

Impact on Hydrogen Bonding Network and Nucleophilicity within Biological Systems

The alteration of the amide bond to a thioamide bond directly impacts the hydrogen bonding capabilities of the molecule. Due to the lower electronegativity and larger size of the sulfur atom compared to oxygen, thioamides are generally considered stronger hydrogen bond donors but weaker hydrogen bond acceptors than their corresponding amides. nih.govnih.govmdpi.com The N-H proton of a thioamide is more acidic, making it a better donor in hydrogen bonds. nsf.gov Conversely, the sulfur atom is a less effective hydrogen bond acceptor. nih.govmdpi.com This altered hydrogen bonding profile can disrupt or modify the intricate hydrogen bond networks within protein structures, influencing protein folding and interaction with other molecules. nih.gov

Computational studies have suggested that thioamides can be up to 2 kcal/mol stronger as hydrogen bond donors and up to 1 kcal/mol weaker as acceptors. nih.gov However, more recent research indicates that in more polar environments, thioamides can be stronger acceptors than amides by up to ~0.3 kcal/mol, a finding attributed to the stabilization of the zwitterionic resonance contributor of the thioamide. nih.gov

Thioamides are also more nucleophilic and reactive with electrophiles than amides. nsf.govnih.gov This increased reactivity is a critical factor in their mechanism of action in certain biological contexts, such as the formation of covalent adducts with enzymatic targets. nih.govnih.govscilit.com

Table 1: Comparison of Physicochemical Properties of Amides and Thioamides

| Property | Amide (C=O) | Thioamide (C=S) | Reference(s) |

| C-N Bond Length | ~1.33 Å | ~1.31 Å | nih.gov |

| C=X Bond Length | ~1.22 Å | ~1.66 Å | nih.gov |

| Hydrogen Bond Donor Strength | Weaker | Stronger | nih.govnih.gov |

| Hydrogen Bond Acceptor Strength | Stronger | Weaker | nih.govnih.gov |

| Nucleophilicity | Lower | Higher | nsf.govnih.gov |

Influence on Conformational Flexibility and Stability of Peptidic Scaffolds

The incorporation of a thioamide bond into a peptide backbone can significantly influence its conformational flexibility and stability. The C-N bond in a thioamide has a higher rotational barrier than in an amide, which is attributed to an increased contribution from its zwitterionic resonance form. nih.govnih.gov This increased rigidity can reduce the conformational entropy of peptide macrocycles, leading to more well-defined three-dimensional structures. nih.gov

The substitution of an amide with a thioamide can have varied effects on the stability of secondary structures like α-helices and β-sheets. rsc.org The impact on thermostability is often dependent on the specific location of the thioamide and its local environment within the protein structure. rsc.org In some cases, the altered hydrogen bonding and steric properties of the thioamide can disrupt native structures, while in others, they can enhance stability. For instance, the van der Waals interactions between the sulfur atom and surrounding atoms can be a major driving force in restricting the conformation of cyclic peptides, leading to a more static presentation of pharmacophores. nih.govrsc.org

Enhanced Proteolytic Stability of Thioamide-Modified Peptides

A significant advantage of using thioamides as amide bioisosteres in peptide-based therapeutics is their enhanced resistance to proteolytic degradation. chemrxiv.orgnih.govnih.govacs.org Proteases, the enzymes responsible for peptide bond cleavage, often exhibit reduced activity towards thioamide bonds. This increased stability is not due to a lower intrinsic reactivity of the thioamide bond, but rather to the inability of the thiopeptide to bind productively to the protease active site. nih.gov

For example, the introduction of a single thioamide near the cleavage site of glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) rendered these peptides up to 750-fold more stable against cleavage by dipeptidyl peptidase 4 (DPP-4). nih.govnih.govacs.org This enhanced stability can lead to a prolonged therapeutic effect in vivo. nih.govnih.gov

Table 2: Effect of Thioamide Substitution on Proteolytic Stability of Peptides

| Peptide | Protease | Thioamide Position | Increase in Stability | Reference(s) |

| Glucagon-like peptide-1 (GLP-1) | Dipeptidyl peptidase 4 (DPP-4) | Near scissile bond | Up to 750-fold | nih.govnih.govacs.org |

| Gastric inhibitory polypeptide (GIP) | Dipeptidyl peptidase 4 (DPP-4) | Near scissile bond | Up to 750-fold | nih.govnih.govacs.org |

Molecular Mechanisms of Thioamide Interactions with Biological Targets

The unique chemical properties of thioamides enable them to interact with biological targets through various mechanisms, including covalent modification and modulation of protein structure and dynamics.

Mechanistic Studies of Enzyme Inhibition via Covalent Adduct Formation (e.g., InhA Inhibition by Thioamide Drugs)

A well-studied example of the covalent inhibition mechanism of thioamides is the action of the anti-tuberculosis drugs ethionamide (ETH) and prothionamide (PTH). nih.govnih.govscilit.comsemanticscholar.orgresearchgate.net These prodrugs are activated by a flavin-dependent monooxygenase within mycobacteria. nih.govresearchgate.net The activated form of these drugs then forms a covalent adduct with the nicotinamide adenine dinucleotide (NAD) cofactor. nih.govnih.govscilit.comsemanticscholar.orgresearchgate.net This drug-NAD adduct then acts as a tight-binding inhibitor of the enzyme InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.govnih.govscilit.comsemanticscholar.orgresearchgate.net

The crystal structures of the InhA-adduct complexes reveal the molecular details of this inhibition. nih.govresearchgate.net The thioamide-derived portion of the adduct occupies the active site of InhA, forming specific interactions that lead to potent enzyme inhibition with nanomolar Ki values. nih.govnih.govscilit.com This covalent mechanism of action provides a basis for the design of new and more effective anti-tubercular agents. nih.govscilit.com

Modulation of Protein Folding and Dynamics Using Thioamide Probes

Thioamides have also been developed as minimally perturbing spectroscopic probes to study protein folding and dynamics. rsc.orgnih.govacs.orgresearchgate.netnih.gov The thioamide bond can act as a fluorescence quencher for various fluorophores. rsc.orgnih.govacs.orgresearchgate.netnih.gov The quenching mechanism can be either Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET), depending on the specific fluorophore used. rsc.orgresearchgate.net

By strategically placing a thioamide and a fluorescent amino acid at different positions within a protein, the conformational changes that occur during protein folding, misfolding, or interaction with other molecules can be monitored by changes in fluorescence. rsc.orgnih.govresearchgate.net This technique has been used to study the unfolding of the villin headpiece HP35 fragment and to monitor proteolysis. rsc.orgnih.gov The small size of the thioamide modification makes it a less disruptive probe compared to bulkier fluorescent labels, allowing for more accurate measurements of protein dynamics. nih.govnih.gov

Application as Fluorescence Quenchers in Protease Sensing and Interaction Studies

The thioamide group, a key feature of 3-Methanesulfonylpropanethioamide, serves as an effective fluorescence quencher, a property that has been harnessed to create sensitive probes for monitoring protease activity and studying molecular interactions. upenn.edudigitellinc.com Thioamides can be incorporated into peptide backbones as a single-atom substitution of the amide oxygen with sulfur. digitellinc.com This substitution creates a "turn-on" fluorescent sensor when paired with a suitable fluorophore. nih.govnih.gov

The mechanism of these sensors relies on photoinduced electron transfer (PET), a distance-dependent quenching process. nih.gov In a typical design, a thioamide and a fluorophore are placed on opposite sides of a protease cleavage site within a peptide substrate. researchgate.net In this intact state, the thioamide is in close proximity to the fluorophore, quenching its fluorescence. Upon the introduction of a specific protease, the peptide bond between the quencher and the fluorophore is hydrolyzed. This separation eliminates the quenching effect, resulting in a detectable increase in fluorescence that can be monitored in real-time to quantify enzyme kinetics. nih.govresearchgate.net

This technique is versatile and has been successfully applied to a wide array of proteases. Because thioamides can quench fluorophores that are red-shifted from naturally occurring fluorescent amino acids like tryptophan and tyrosine, these probes can be used to monitor protease activity in complex biological media, such as cell lysates, with minimal background interference. nih.govnih.gov

Table 1: Proteases Studied Using Thioamide-Based Fluorescent Sensors

| Protease Class | Examples |

|---|---|

| Serine Proteases | Trypsin, Chymotrypsin |

| Cysteine Proteases | Papain, Calpain |

| Aspartic Proteases | Pepsin |

| Metallo-proteases | Thermolysin |

This table is based on research demonstrating the broad applicability of thioamide quenchers in studying various protease families. nih.govnih.gov

The minimal structural perturbation caused by the O-to-S substitution makes thioamides valuable probes for investigating protein dynamics and folding beyond protease activity. upenn.eduresearchgate.netchemrxiv.org

Role of Thioamides in Metal Chelation within Biological Contexts

Thioamides, including compounds like this compound, exhibit a significant affinity for certain metals, enabling them to act as metal chelators in biological systems. nih.govnih.gov Chelation is a process involving the formation of multiple coordination bonds between an organic molecule (the chelator) and a central metal ion, forming a stable, ring-like structure called a chelate. nih.govresearchgate.net This property stems from the distinct electronic and steric characteristics of the thioamide group compared to its amide counterpart.

The substitution of the carbonyl oxygen with a larger sulfur atom (which has a larger van der Waals radius) and the altered hydrogen bonding capabilities—thioamides are stronger hydrogen bond donors but weaker acceptors than amides—contribute to their enhanced metal-binding properties. nih.gov This allows thioamide-containing molecules to form stable complexes with various metal ions. nih.govresearchgate.net The ability of natural compounds containing thioamide groups, such as methanobactin, to function in copper acquisition highlights the biological relevance of this function. nih.govillinois.edu

The application of metal chelation is a critical therapeutic strategy for treating toxic metal poisoning by forming complexes that can be excreted from the body. nih.govwikipedia.orgwebmd.com While traditional chelating agents often rely on sulfhydryl or carboxylic acid groups, the thioamide moiety represents another functional group with significant potential in the design of metal-chelating drugs and probes. nih.govnih.gov

Table 2: Metal Ions with Affinity for Thioamide-Containing Ligands

| Metal Ion | Biological/Toxicological Relevance |

|---|---|

| Copper (Cu²⁺) | Essential trace element; involved in enzymatic reactions. |

| Iron (Fe³⁺) | Essential for oxygen transport and cellular metabolism. |

| Nickel (Ni²⁺) | Can be toxic at high concentrations. |

| Cobalt (Co²⁺) | Component of Vitamin B12. |

| Zinc (Zn²⁺) | Essential for catalytic and structural roles in enzymes. |

This table summarizes metals known to form complexes with ligands containing thioamide or related sulfur groups, indicating the potential chelation targets for thioamide-based compounds. researchgate.netplos.org

Functional Probes for Chemical Biology: Design and Application

Functional probes are small molecules designed to interact with specific proteins or other biomolecules to investigate their roles in complex biological systems. unc.edumdpi.com The incorporation of a thioamide group is a valuable strategy in the design of such probes. researchgate.netchemrxiv.org The unique properties of the thioamide functional group make it a versatile tool for creating probes used in activity-based protein profiling (ABPP), studying protein dynamics, and identifying drug targets. upenn.edumdpi.com